Whitepaper: 6-Cyano-1-Naphthoic Acid (CAS: 1975-47-9) – Physicochemical Properties, Synthesis, and Applications in Targeted Drug Discovery
Whitepaper: 6-Cyano-1-Naphthoic Acid (CAS: 1975-47-9) – Physicochemical Properties, Synthesis, and Applications in Targeted Drug Discovery
Executive Summary
In the landscape of rational drug design, polyaromatic scaffolds provide high-value rigid frameworks for orienting pharmacophores within enzyme active sites. 6-Cyano-1-naphthoic acid (CAS: 1975-47-9) stands out as an elite organic building block[1]. Featuring a planar naphthalene core substituted with two strong, electron-withdrawing groups (a C1 carboxylic acid and a C6 nitrile), this molecule serves as a critical synthetic intermediate.
The dual functionalization allows for highly divergent medicinal chemistry applications. The carboxylic acid acts as an anchor for amide coupling (targeting solvent-exposed or hydrogen-bonding regions), while the cyano group penetrates deep, lipophilic pockets, acting as a potent hydrogen-bond acceptor[2]. This in-depth guide provides a comprehensive overview of its properties, step-by-step synthetic methodologies, and applications in modern kinase inhibitor and receptor antagonist development.
Physicochemical Properties & Molecular Descriptors
To ensure precision in quantitative structure-activity relationship (QSAR) modeling and assay preparation, the core properties of 6-Cyano-1-naphthoic acid are cataloged below. The low molecular weight and well-defined topology make it an ideal fragment for "lead-like" expansion.
| Property | Value | Source / Methodology |
| Chemical Name | 6-Cyano-1-naphthoic acid | IUPAC standard |
| CAS Registry Number | 1975-47-9 | Verified database index[1][3] |
| Molecular Formula | C12H7NO2 | Elemental analysis[4] |
| Molecular Weight | 197.19 g/mol | Calculated mass[1] |
| SMILES String | O=C(O)C1=C2C=CC(C#N)=CC2=CC=C1 | Topological structure[1] |
| MDL Number | MFCD20640120 | Reaxys/PubChem |
| Purity Standards | ≥ 98% | Typical commercial specification[5] |
| Synthetic Precursor | Methyl 6-cyano-1-naphthoate | Ester intermediate (CAS: 91804-22-7)[6] |
Synthetic Methodology: Divergent 3-Step Cross-Coupling Route
The synthesis of highly specific substituted naphthalenes is notoriously complex due to the varying reactivity of the alpha and beta positions under standard electrophilic aromatic substitution conditions. To bypass these limitations, a regioselective approach starting from a pre-functionalized core (methyl 6-hydroxy-1-naphthoate , CAS: 90162-13-3) is utilized[6].
Synthesis Workflow
Caption: Three-step robust synthetic workflow producing 6-Cyano-1-naphthoic acid.
Step-by-Step Experimental Protocols
Step 1: Regioselective Triflation
Objective: Convert the unreactive phenolic hydroxyl group into an exceptional pseudo-halide leaving group.
-
Protocol: Dissolve methyl 6-hydroxy-1-naphthoate (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (3.0 eq) and cool the reaction vessel to 0 °C under argon. Introduce trifluoromethanesulfonic anhydride (
, 1.2 eq) dropwise over 15 minutes. -
Causality & Validation: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, preventing undesired side reactions. The 0 °C temperature controls the highly exothermic nature of
. Validation is achieved via TLC (Hexanes/EtOAc, 4:1) showing the total disappearance of the polar phenol spot.
Step 2: Palladium-Catalyzed Cyanation
Objective: Introduce the nitrile functionality via cross-coupling.
-
Protocol: Dissolve the isolated triflate (1.0 eq) in anhydrous, degassed dimethylformamide (DMF). Add zinc cyanide (
, 0.6 eq) and Tetrakis(triphenylphosphine)palladium(0) ( , 5 mol%). Heat the mixture to 100 °C for 4-6 hours. -
Causality & Validation: Zinc cyanide is explicitly chosen over sodium cyanide because it is highly soluble in DMF, significantly less toxic, and uniquely compatible with Pd(0) catalysis without poisoning the metal center. Degassing is mandatory to prevent palladium oxidation. Validation requires LC-MS analysis confirming the specific mass shift (M+H) corresponding to methyl 6-cyano-1-naphthoate[6].
Step 3: Mild Ester Saponification
Objective: Cleave the methyl ester to expose the free C1 carboxylic acid without hydrolyzing the C6 nitrile.
-
Protocol: Suspend methyl 6-cyano-1-naphthoate in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·
, 1.5 eq) and stir continuously at ambient room temperature for 12 hours. -
Causality & Validation: Strong bases (like NaOH at high heat) risk hydrating the cyano group into a primary amide or full carboxylic acid. Mild LiOH at ambient temperature restricts cleavage strictly to the ester. To isolate, acidify the aqueous layer to pH 2.0 with 1M HCl to precipitate the target product.
validation must show the complete disappearance of the methyl singlet at ~3.9 ppm.
Biological Applications: Kinase & Receptor Targeting
6-Cyano-1-naphthoic acid is heavily integrated into structural biology and medicinal chemistry pipelines, specifically for developing Tyrosine/EGF Receptor Protein Kinase Inhibitors and Retinoic Acid Receptor (RAR) modulators[2]. By converting the C1 carboxylic acid into a secondary or tertiary amide, researchers synthesize a "hinge-binding" moiety.
Signaling Pathway & Intervention Mechanism
Caption: Pharmacological intervention of the pro-survival EGFR signaling pathway by targeted naphthamide derivatives.
Biochemical Validation Protocol: Surface Plasmon Resonance (SPR)
To confidently assess the binding affinity (
-
Immobilization: Immobilize the target recombinant kinase (e.g., EGFR wild-type) onto a Biacore CM5 sensor chip via standard EDC/NHS amine coupling. Target an immobilization level of ~2,000 Response Units (RU).
-
Buffer Preparation: Prepare running buffer containing PBS-P+ (0.01 M phosphate, 2.7 mM KCl, 0.137 M NaCl, 0.05% Surfactant P20, pH 7.4).
-
Critical Causality: Add exactly 5% DMSO to the buffer. The highly lipophilic naphthalene core demands solvent assistance to prevent aggregation and non-specific binding to the dextran matrix.
-
-
Analyte Injection: Prepare a 2-fold serial dilution of the compound (ranging from 10 µM down to 39 nM). Inject the series sequentially at a flow rate of 30 µL/min.
-
Association phase: 120 seconds.
-
Dissociation phase: 300 seconds.
-
-
Regeneration: Pulse the sensor chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the tightly bound inhibitor, validating that the binding is fully reversible.
-
Data Analysis: Subtract the reference cell signal and solvent correction curves. Fit the resulting sensograms to a 1:1 Langmuir binding model to determine precise binding kinetics.
References
- Ambeed. 1975-47-9 | 6-Cyano-1-naphthoic acid | Organic Building Blocks. Retrieved from authoritative catalog indexing.[URL: https://www.ambeed.com/products/1975-47-9.html]
- BLD Pharm. 6-Cyano-1-naphthoic acid (CAS: 1975-47-9) Specifications. Verified product data.[URL: https://www.bldpharm.com/products/1975-47-9.html]
- ChemicalBook. 6-Cyano-1-naphthoic acid Product Directory. Supplier database and chemical property indices.[URL: https://www.chemicalbook.com/Search_EN.aspx?keyword=1975-47-9]
- Leyan Reagents. 6-Cyano-1-naphthoic acid | 1975-47-9. Reagent synthesis properties.[URL: https://www.leyan.com/product/1975-47-9]
Sources
- 1. 1975-47-9 | 6-Cyano-1-naphthoic acid | Aryls | Ambeed.com [ambeed.com]
- 2. 1975-47-9 | 6-Cyano-1-naphthoic acid | Aryls | Ambeed.com [ambeed.com]
- 3. 1975-47-9|6-Cyano-1-naphthoic acid|BLD Pharm [bldpharm.com]
- 4. Shijiazhuang suchen Chemical Technology Co. LTD Product Catalog_Page 2_Chemicalbook [m.chemicalbook.com]
- 5. 6-氰基-1-萘甲酸 | 6-Cyano-1-naphthoic acid | 1975-47-9 - 乐研试剂 [leyan.com]
- 6. Shanghai ChuangYan Chemical Technology Co., Ltd. 제품 목록-사서함-페이지 31-Chemicalbook [chemicalbook.com]
